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Di-n-nonyl phthalate-3,4,5,6-d4

Cat. No.: B1456434
CAS No.: 1202865-43-7
M. Wt: 422.6 g/mol
InChI Key: DROMNWUQASBTFM-BFNLLCNMSA-N
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Description

General Context of Phthalate (B1215562) Research in Environmental and Health Sciences

Phthalates, or diesters of 1,2-benzenedicarboxylic acid, are a class of industrial chemicals primarily used as plasticizers to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). ontosight.aiuml.edu Their extensive use in a vast array of consumer and industrial products, including building materials, wire and cable insulation, food packaging, and cosmetics, has led to their widespread distribution in the environment. ontosight.aiuml.eduwikipedia.org Phthalates are not chemically bound to the polymer matrix, allowing them to leach, migrate, or evaporate into the air, water, soil, and dust over time. uml.edunih.gov

This ubiquity has resulted in continuous human exposure through various routes, including ingestion, inhalation, and dermal contact. nih.govnih.gov Consequently, there is a significant body of research focused on understanding the environmental fate, transport, and potential health implications of phthalates. ontosight.aielsevierpure.com High molecular weight (HMW) phthalates, such as Di-n-nonyl phthalate (DNOP) and Di-isononyl phthalate (DINP), have been subject to particular scrutiny. elsevierpure.comumd.edu Research efforts often involve monitoring their levels in various environmental media and in human populations to assess exposure. nih.govelsevierpure.com The detection and quantification of these compounds in complex matrices like food, water, and biological samples present significant analytical challenges, driving the need for highly accurate and reliable measurement techniques. nih.govnih.gov

Significance of Stable Isotope-Labeled Analogs in Chemical Investigations

Stable isotope-labeled (SIL) compounds are powerful tools in modern analytical chemistry, particularly in mass spectrometry (MS)-based methods. amerigoscientific.commusechem.com In these compounds, one or more atoms are replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The resulting molecule is chemically almost identical to its unlabeled counterpart but has a higher mass. acanthusresearch.com This mass difference allows it to be distinguished and measured separately by a mass spectrometer.

The primary application of SIL compounds is as internal standards in a technique known as isotope dilution mass spectrometry (IDMS). nih.govnih.gov When a known amount of a SIL internal standard is added to a sample at the beginning of the analytical process, it experiences the same processing and potential losses as the target analyte. amerigoscientific.commusechem.com By measuring the ratio of the native analyte to the SIL standard in the final analysis, chemists can correct for variations in sample preparation, extraction efficiency, and instrumental response, including matrix effects where other components in the sample interfere with the signal. musechem.comcrimsonpublishers.comwaters.com

This approach significantly enhances the accuracy, precision, and reliability of quantitative analysis, which is crucial for trace analysis of pollutants in complex environmental matrices and for biomonitoring studies. amerigoscientific.commusechem.comcrimsonpublishers.com The use of SIL analogs is widely considered the gold standard for quantitative LC-MS/MS assays. acanthusresearch.com

Overview of Di-n-nonyl Phthalate-3,4,5,6-d4 as a Research Tool

This compound is the deuterium-labeled analog of Di-n-nonyl phthalate (DNOP). targetmol.commedchemexpress.com In this specific molecule, four hydrogen atoms on the phthalic acid benzene (B151609) ring have been replaced with deuterium atoms. sigmaaldrich.com This substitution results in a mass increase of four atomic mass units (M+4) compared to the unlabeled compound, making it an ideal internal standard for the quantitative analysis of DNOP. sigmaaldrich.com

Its principal function is as an analytical standard in isotope dilution methods for accurately determining the concentration of DNOP in various samples. nih.govchemicalbook.com By using this compound, researchers can achieve highly accurate and reproducible measurements, which are essential for environmental monitoring, human exposure assessment, and regulatory compliance testing. nih.gov The compound is supplied for research purposes, often as a solution in a solvent like methanol (B129727) or isooctane. accustandard.comchiron.no

Below are the key chemical properties of this compound and its non-labeled counterpart.

Table 1. Chemical Properties of this compound and Di-n-nonyl Phthalate
PropertyThis compoundDi-n-nonyl Phthalate (Unlabeled)
Chemical FormulaC₂₆H₃₈D₄O₄ cdnisotopes.comC₂₆H₄₂O₄ cdnisotopes.com
CAS Number1202865-43-7 cdnisotopes.com84-76-4 cdnisotopes.com
Molecular Weight422.63 g/mol medchemexpress.comsigmaaldrich.com418.61 g/mol ontosight.aicdnisotopes.com
Physical StatusLiquid sigmaaldrich.comColorless, viscous liquid ontosight.aiindustrialchemicals.gov.au
Boiling Point279-287 °C (lit.) sigmaaldrich.com245 °C at 7 hPa cdnisotopes.com
Density0.99 g/mL at 25 °C sigmaaldrich.com0.981 g/mL cdnisotopes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O4 B1456434 Di-n-nonyl phthalate-3,4,5,6-d4 CAS No. 1202865-43-7

Properties

IUPAC Name

dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3/i15D,16D,19D,20D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROMNWUQASBTFM-BFNLLCNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334671
Record name Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202865-43-7
Record name Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202865-43-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Characterization for Advanced Research Applications

Synthetic Methodologies for Di-n-nonyl Phthalate-3,4,5,6-d4

The synthesis of this compound typically involves a two-step esterification process starting from a deuterated phthalic anhydride (B1165640) precursor.

The general manufacturing method for phthalate (B1215562) esters begins with the alcoholysis of phthalic anhydride to form a monoester. nih.gov This initial reaction is exothermic and proceeds quickly. nih.gov The second, reversible step is the conversion of the monoester to a diester, which involves the removal of water. nih.govgoogle.com To drive this equilibrium towards the product, an excess of the alcohol is often used. google.com

For the synthesis of the deuterated analog, the starting material would be phthalic-3,4,5,6-d4 anhydride. This is then reacted with n-nonyl alcohol. The reaction is typically carried out at elevated temperatures, often between 225-235 °C, in the presence of a catalyst. google.com Common catalysts for this type of esterification include composite catalysts like a combination of isopropyl titanate and a solid titanium-based compound. google.com The reaction is allowed to proceed for several hours to ensure complete diesterification. google.com Following the reaction, a dealcoholization step under reduced pressure is employed to remove the excess n-nonyl alcohol, yielding the crude this compound. google.com Final purification is achieved through decolorization and filtration. google.com

Isotopic Labeling Purity Assessment for Research Standards

The utility of this compound as an internal standard is critically dependent on its isotopic purity. lgcstandards.com High isotopic purity ensures accurate quantification in analytical methods by minimizing signal overlap with the non-labeled analyte. lgcstandards.com Several techniques are employed to assess the isotopic enrichment of deuterated compounds.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a primary tool for determining isotopic purity. nih.govresearchgate.net This method allows for the precise mass measurement and relative abundance of the different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net By comparing the ion signals of the deuterated compound (d4) to any residual non-deuterated (d0) or partially deuterated species, the isotopic enrichment can be accurately calculated. nih.govresearchgate.net This technique is highly sensitive, requires minimal sample, and is rapid. nih.govresearchgate.net

Commercially available this compound standards typically report an isotopic enrichment of 98-99 atom % D. cdnisotopes.comsigmaaldrich.com

Chromatographic and Spectroscopic Characterization in Research

This compound is characterized using a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

Chromatographic Methods: Gas chromatography (GC) and liquid chromatography (LC) are standard methods for separating phthalates from complex matrices. mdpi.com When coupled with a mass spectrometer (GC-MS or LC-MS), these techniques provide both retention time and mass spectral data, which together offer a high degree of confidence in the identification of the compound. For this compound, the retention time will be very similar to its non-deuterated counterpart, but the mass spectrum will show a characteristic mass shift.

Spectroscopic Methods: Mass spectrometry is the key spectroscopic tool for this compound. The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the deuterated molecule. For this compound, the expected molecular weight is approximately 422.63 g/mol . biocat.comsigmaaldrich.com The mass spectrum will show a mass shift of +4 compared to the unlabeled Di-n-nonyl phthalate (molecular weight ~418.6 g/mol ). nih.govsigmaaldrich.com

The table below summarizes the key identification and property data for this compound.

PropertyValueSource(s)
Chemical Name This compound biocat.comlgcstandards.com
Synonyms Dinonyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate lgcstandards.com
CAS Number 1202865-43-7 biocat.comsigmaaldrich.comlgcstandards.com
Unlabeled CAS Number 84-76-4 nih.govlgcstandards.com
Molecular Formula C₂₆H₃₈D₄O₄ biocat.com
Molecular Weight ~422.63 g/mol biocat.comsigmaaldrich.com
Isotopic Purity Typically ≥98 atom % D sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com

Analytical Methodologies Employing Di N Nonyl Phthalate 3,4,5,6 D4

Isotope Dilution Mass Spectrometry Principles and Applications

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for the quantification of chemical substances. The method relies on the addition of a known amount of an isotopically labeled version of the analyte—in this case, DNP-d4—to a sample. This labeled compound, known as an internal standard, exhibits virtually the same chemical and physical behavior as the native (unlabeled) analyte during sample preparation and analysis. mdpi.comnih.gov

By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, precise quantification can be achieved. This approach effectively corrects for the loss of analyte that may occur during extraction, cleanup, and instrumental analysis, as well as for matrix effects that can suppress or enhance the instrument's response. mdpi.com The use of deuterated internal standards like DNP-d4 is a recommended measure to ensure accuracy in phthalate (B1215562) quantification.

The determination of phthalate concentrations in complex matrices such as food, environmental samples (water, soil, sediment), and consumer products is analytically challenging. nih.govnih.gov These matrices often contain a multitude of interfering substances, and the target phthalates may be present at very low concentrations, typically in the microgram per liter (µg/L) or microgram per kilogram (µg/kg) range. mdpi.com

The use of DNP-d4 as an internal standard in IDMS is crucial for overcoming these challenges. oiv.int For instance, in the analysis of wine, deuterated internal standards are used to quantify a range of phthalates after extraction with isohexane and analysis by gas chromatography-mass spectrometry (GC-MS). oiv.int Similarly, in studies of whole milk, deuterated bis(2-ethylhexyl) phthalate was used as an internal standard to achieve detection limits between 0.06 and 0.36 µg/kg and recoveries ranging from 73% to 119%. nih.gov The robustness of this method allows for reliable quantification even when sample concentrations are high and require dilution.

The application of DNP-d4 and other deuterated phthalates extends to various matrices, including:

Food Products: Such as olive oil, wine, and coffee brews, where phthalates can migrate from packaging materials. mdpi.comnih.gov

Environmental Samples: Including surface water, sewage, sludge, and sediment, where phthalates are common pollutants. researchgate.net

Indoor Air: Where phthalates can be released from building materials and consumer goods. researchgate.net

A significant challenge in phthalate analysis is the presence of numerous isomers and analogs, which can be difficult to distinguish. restek.com For example, Di-n-nonyl phthalate (DNP) must be differentiated from its branched isomer, diisononyl phthalate (DINP), which is often a complex mixture of isomers itself. restek.comgcms.cz

Isotope dilution using DNP-d4 provides high specificity for the quantification of the linear DNP isomer. oiv.int In GC-MS analysis, while complex isomer mixtures like DINP may appear as a broad group of peaks, the distinct mass of DNP-d4 allows for the selective monitoring of its corresponding unlabeled DNP, ensuring accurate quantification without interference from co-eluting isomers. oiv.intrestek.com For example, in methods established for wine analysis, DINP is quantified using a different deuterated standard (DnOP-d4), highlighting the need for specific internal standards for different phthalate analogs. oiv.int This specificity is critical for regulatory monitoring and accurate exposure assessment.

Advanced Chromatographic Separations

Chromatography is the cornerstone of phthalate analysis, providing the necessary separation of different compounds before their detection by mass spectrometry. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the specific phthalates being analyzed and the sample matrix.

GC-MS is a widely used and powerful technique for the analysis of phthalates due to its high resolution, sensitivity, and specificity. mdpi.comrestek.com The development of a robust GC-MS method involves optimizing several parameters, including the choice of the capillary column, temperature program, and MS detection mode.

For phthalate analysis, a common choice for the GC column is a non-polar or mid-polar stationary phase, such as a DB-5MS (5% diphenyl-95% dimethyl siloxane). nih.gov The oven temperature program is carefully controlled to separate the various phthalates based on their boiling points and interaction with the stationary phase. A typical program starts at a lower temperature and gradually increases to elute the high-boiling-point phthalates like DNP. oiv.intnih.gov

The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov In this mode, the instrument is set to detect only specific mass fragments characteristic of the target analytes and their deuterated internal standards. For DNP, a characteristic ion is m/z 293, while many phthalates share a common fragment at m/z 149. restek.comnih.gov The use of DNP-d4 provides a unique set of ions for quantification, free from interference from other phthalates.

Table 1: Example GC-MS Parameters for Phthalate Analysis
ParameterConditionReference
ColumnDB-5MS UI, 30 m x 0.25 mm I.D., 0.25 µm film thickness nih.gov
Carrier GasHelium at 1 mL/min nih.gov
Injection ModeSplitless oregonstate.edu
Injector Temperature300°C nih.gov
Oven ProgramInitial 150°C (3 min), ramp 10°C/min to 300°C (12 min) nih.gov
Detection ModeMS in Selected Ion Monitoring (SIM) or MRM nih.govnih.gov

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative for phthalate analysis. sciex.commdpi.com This technique is especially useful for analyzing phthalate metabolites in biological samples and can be advantageous for less volatile or thermally sensitive compounds. nih.govcdc.gov

In LC-MS/MS, separation is typically achieved using a reverse-phase column, such as a C18, with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile. sciex.commdpi.com Detection is highly selective and sensitive using Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and matrix interference. sciex.com

The use of DNP-d4 in LC-MS/MS follows the same principle of isotope dilution, where it co-elutes with the unlabeled DNP and provides a reliable basis for quantification. LC-MS/MS methods have been successfully developed for a wide range of phthalates in complex matrices like food, beverages, and biological fluids. sciex.comnih.gov

Table 2: Example LC-MS/MS Parameters for Phthalate Analysis
ParameterConditionReference
ColumnPhenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm sciex.com
Mobile PhaseA: Water + 10 mM Ammonium Acetate; B: Methanol sciex.com
Flow Rate500 µL/min sciex.com
Ionization SourceElectrospray Ionization (ESI) sciex.com
Detection ModeMultiple Reaction Monitoring (MRM) sciex.com

Sample Preparation Techniques in Deuterated Phthalate Analysis

Effective sample preparation is a critical step to isolate phthalates from the sample matrix and concentrate them prior to chromatographic analysis. mdpi.com The ubiquity of phthalates in laboratory materials requires rigorous procedures to avoid contamination. This includes using glassware that has been heat-treated and rinsing all equipment with high-purity solvents. oiv.intcdc.gov

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves extracting phthalates from a liquid sample (e.g., water, wine, coffee) into an immiscible organic solvent like hexane (B92381). nih.govresearchgate.net

Solid-Phase Extraction (SPE): In SPE, a liquid sample is passed through a cartridge containing a solid adsorbent (e.g., C18 silica) that retains the phthalates. The analytes are then eluted with a small volume of an organic solvent. nih.govresearchgate.net This technique is effective for cleaning up complex samples like milk. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step and is increasingly used for analyzing phthalates in food matrices. mdpi.com

In all these methods, the deuterated internal standard, DNP-d4, is added to the sample at the very beginning of the preparation process. nih.gov This ensures that any loss of the target analyte during the multi-step procedure is mirrored by a proportional loss of the internal standard, leading to an accurate final concentration measurement. For example, in the analysis of coffee, a known amount of a deuterated surrogate standard is added to the brew before LLE to calculate the extraction yield, which is often close to 100%. nih.gov

Extraction Efficiency Considerations

The recovery of Di-n-nonyl phthalate from a sample matrix is a critical step that directly impacts the accuracy of quantitative results. The choice of extraction solvent and method is paramount for achieving high efficiency. Di-n-nonyl phthalate-3,4,5,6-d4 is used to verify and correct for the efficiency of these procedures.

Research into the extraction of phthalates from polymer materials has shown that solvent selection is crucial. For instance, the use of methylene (B1212753) chloride as an extraction solvent has demonstrated high efficiency, with recovery rates for Diisononyl phthalate (a structurally similar isomer) reaching approximately 100%. semanticscholar.org In contrast, solvents like hexane and toluene (B28343) have been shown to yield lower recoveries. semanticscholar.org

Furthermore, standardized methods from regulatory bodies provide specific guidance on extraction. US EPA Method 8061A warns against the use of certain techniques for long-chain phthalates like DnNP. epa.gov Specifically, hot continuous liquid-liquid extraction (Method 3520) is not recommended because these compounds tend to adsorb to laboratory glassware, leading to poor extraction recoveries of less than 40%. epa.gov The method instead suggests alternative procedures such as separatory funnel liquid-liquid extraction (Method 3510) or solid-phase extraction (Method 3535) for aqueous samples to ensure more effective recovery. epa.gov The presence of adsorbents like kaolin (B608303) and silica (B1680970) in a matrix can also bind DnNP, potentially reducing extraction yields if not properly managed. nih.gov

Table 1: Extraction Method Efficiency for Long-Chain Phthalates (e.g., DnNP)

Extraction Method/SolventMatrix TypeReported Efficiency/RecoverySource(s)
Ultrasonic Extraction w/ Methylene Chloride Polymer Pellets~100% semanticscholar.org
Ultrasonic Extraction w/ Hexane or Toluene Polymer Pellets< 70% semanticscholar.org
Hot Continuous LLE (Method 3520) Aqueous< 40% (Not Recommended) epa.gov
Separatory Funnel LLE (Method 3510) AqueousRecommended epa.gov
Solid Phase Extraction (C18 disk, Method 3535) AqueousRecommended epa.gov

Matrix Clean-up Strategies

Following extraction, a clean-up step is often necessary to remove co-extracted interfering substances from the sample matrix. These interferences, such as lipids, waxes, or elemental sulfur, can negatively affect chromatographic performance and detection. This compound is carried through these clean-up steps alongside the native analyte to account for any losses during this purification stage.

For complex samples containing high molecular weight interferences, Gel Permeation Chromatography (GPC) is a highly effective clean-up technique. epa.gov EPA Method 3640, for example, is specifically designed to remove lipids and waxes that can interfere with the analysis of phthalates. epa.gov In matrices where elemental sulfur is present, it can cause significant chromatographic interference; Method 3660 is suggested for its removal. epa.gov

In addition to GPC, solid-phase extraction (SPE) is a widely used technique for both extraction and clean-up. Sorbents such as C18 or silica can be employed to retain the analytes of interest while allowing interfering compounds to be washed away. nih.govresearchgate.net

Table 2: Matrix Interferences and Corresponding Clean-up Strategies

Interfering SubstanceClean-up MethodMethod DesignationDescriptionSource(s)
Waxes, Lipids, Polymers Gel Permeation Chromatography (GPC)EPA Method 3640Separates molecules based on size, effectively removing large interfering molecules from the analyte fraction. epa.gov
Elemental Sulfur Sulfur CleanupEPA Method 3660Employs techniques like copper powder or mercury to remove sulfur that can interfere with GC analysis. epa.gov
Various Organic Interferences Solid-Phase Extraction (SPE)N/AUses a solid sorbent (e.g., C18, silica) to selectively isolate analytes from the sample matrix. nih.govresearchgate.net

Considerations of Matrix Effects in Quantitative Analysis

Matrix effects present a significant challenge in quantitative analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects, caused by co-eluting matrix components, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

The primary purpose of using this compound as an internal standard is to effectively negate these matrix effects. researchgate.net Because the deuterated standard is chemically identical to its unlabeled counterpart, it has nearly the same chromatographic retention time and experiences the same degree of signal suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix is normalized, allowing for accurate quantification. researchgate.net

Studies have shown that without proper correction, apparent recoveries can range widely, for instance from 70% to 135%, highlighting the significant impact of the sample matrix on analytical results. researchgate.net The use of an isotopically labeled internal standard like this compound is therefore considered the gold standard for correcting for both matrix effects and variations in extraction recovery, ensuring robust and reliable data. researchgate.netresearchgate.net

Table 3: Role of this compound in Mitigating Analytical Challenges

Analytical ChallengeMechanism of ChallengeSolution Provided by Deuterated StandardSource(s)
Variable Extraction Efficiency Incomplete recovery of analyte from the matrix due to method or matrix properties.The standard is lost at the same rate as the analyte, allowing for accurate correction of the final calculated concentration. semanticscholar.orgepa.gov
Losses During Sample Clean-up Unintentional removal of the analyte along with interfering compounds during purification steps.The standard is removed proportionally to the analyte, enabling correction for these procedural losses. epa.gov
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components interfere with analyte ionization in the MS source, altering signal intensity.The standard co-elutes and experiences the same signal alteration, allowing for normalization via response ratios. researchgate.netresearchgate.net

Research on Environmental Transport and Transformation Processes of Phthalates

Tracer Studies for Environmental Fate Assessment of Phthalates

There is no specific information available in the searched literature regarding the use of Di-n-nonyl phthalate-3,4,5,6-d4 in tracer studies to assess the environmental fate of phthalates. While the use of isotopically labeled compounds as tracers is a common scientific practice, dedicated studies employing this specific deuterated nonyl phthalate (B1215562) for environmental fate assessment have not been identified.

Investigation of Phthalate Biodegradation and Photodegradation Pathways

Detailed research on the biodegradation and photodegradation pathways specifically for this compound is absent from the available literature. Research into phthalate degradation generally focuses on the non-deuterated forms. For instance, the biodegradation of phthalate diesters is known to be initiated by hydrolase enzymes, which break the ester bonds to form phthalic acid and the corresponding alcohol. nih.gov This phthalic acid is then further metabolized. nih.gov However, whether the presence of deuterium (B1214612) atoms on the aromatic ring of this compound influences the rate or pathway of these degradation processes has not been specifically studied.

Modeling Environmental Distribution and Partitioning of Phthalates

No studies were found that specifically model the environmental distribution and partitioning of this compound. Environmental fate models typically use a compound's physicochemical properties, such as its octanol-water partition coefficient (Kow) and Henry's law constant, to predict its movement and accumulation in different environmental compartments like water, soil, and air. researchgate.netregulations.gov While data for the non-deuterated Di-n-nonyl phthalate (CAS 84-76-4) exists, with a high logarithm of the octanol-water partition coefficient (XLogP3) of 10.1 suggesting a strong tendency to adsorb to organic matter, specific modeling for the deuterated version has not been published. nih.gov The partitioning behavior of phthalates is complex and influenced by their chemical structure, with higher molecular weight phthalates generally showing greater adsorption to soil and sediment. mdpi.com

Investigation of Phthalate Biotransformation and Toxicokinetics

Application of Di-n-nonyl Phthalate-3,4,5,6-d4 as a Metabolic Tracer

This compound is the deuterated form of Di-n-nonyl phthalate (B1215562), where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612) isotopes. lgcstandards.com This isotopic labeling makes it an ideal internal standard and metabolic tracer for use in sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netsemanticscholar.orgnih.gov

In biotransformation studies, an isotopically labeled compound like this compound is introduced into a biological system alongside its non-labeled counterpart. Because it is chemically identical to the native compound, it undergoes the same metabolic processes. However, its slightly higher mass allows it to be distinguished by a mass spectrometer. semanticscholar.org

This application is crucial for several reasons:

Accurate Quantification: It serves as an internal standard in isotope dilution mass spectrometry. By adding a known amount of the labeled compound to a sample, analysts can correct for the loss of the target analyte during sample preparation and analysis, leading to highly accurate and precise quantification. researchgate.netnih.gov

Metabolite Identification: The unique isotopic signature of the labeled phthalate is passed on to its metabolites. This allows researchers to confidently identify novel and expected metabolites from a complex mixture of biological molecules, as they will appear as isotopic pairs in the mass spectrum. semanticscholar.org

Tracing Pathways: It allows for the unambiguous tracing of the metabolic fate of the parent compound through various biochemical pathways within an organism.

While specific studies detailing the use of this compound are not prevalent in public literature, the methodology is standard practice in the study of other phthalates, such as diisobutyl phthalate (using DiBP-d4) and diisononyl adipate, where isotope dilution methods are employed. researchgate.netresearchgate.netnih.gov

Characterization of Phthalate Metabolites in Biological Systems

The biotransformation of phthalates generally follows a two-phase process. Phase I involves the hydrolysis of the parent diester into its corresponding monoester, followed by oxidative modifications of the alkyl side chain. Phase II involves the conjugation of these metabolites, often with glucuronic acid, to increase their water solubility and facilitate excretion. nih.govnih.gov

For Di-n-nonyl phthalate (DNP), the metabolic pathway is expected to be similar to other high molecular weight phthalates like di-isononyl phthalate (DINP). industrialchemicals.gov.aunih.gov The use of this compound as a tracer would enable the precise measurement of the following key metabolites in biological samples such as urine, blood, and tissues: nih.govspringermedizin.de

Mono-n-nonyl phthalate (MnNP): The initial hydrolytic metabolite formed by the cleavage of one ester bond.

Oxidized Metabolites: Subsequent oxidation of the remaining nonyl side chain of MnNP leads to the formation of hydroxylated (OH), oxo (or keto), and carboxylated (cx) metabolites. These oxidized metabolites are often more abundant in urine than the simple monoester, making them excellent biomarkers of exposure. nih.govnih.gov

The table below details the parent compound and its expected primary and secondary metabolites that can be traced using this compound.

Compound NameAbbreviationMetabolic StageDescription
Di-n-nonyl phthalateDNPParent CompoundThe original diester compound to which an individual is exposed.
Mono-n-nonyl phthalateMnNPPhase I Metabolite (Hydrolysis)Formed by the hydrolytic cleavage of one ester side chain from DNP. industrialchemicals.gov.au
Mono-hydroxy-n-nonyl phthalateOH-MnNPPhase I Metabolite (Oxidation)Formed by the hydroxylation of the alkyl side chain of MnNP.
Mono-oxo-n-nonyl phthalateoxo-MnNPPhase I Metabolite (Oxidation)Formed by the oxidation of a hydroxyl group on the alkyl side chain to a keto group.
Mono-carboxy-n-octyl phthalatecx-MCOPPhase I Metabolite (Oxidation)Formed by further oxidation of the alkyl side chain, resulting in chain shortening and a terminal carboxyl group. nih.gov
Metabolite Glucuronidese.g., MnNP-GPhase II Metabolite (Conjugation)Conjugated forms of Phase I metabolites, which are more water-soluble for excretion. nih.gov

Methodologies for Toxicokinetic Parameter Determination

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a chemical. Determining these parameters is essential for risk assessment. nih.gov The use of this compound is integral to the analytical methodologies that underpin these studies.

The core methodology involves administering the parent phthalate and collecting biological samples (plasma, urine, feces) at various time points. springermedizin.de The concentrations of the parent compound and its key metabolites are then quantified using techniques like ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS). nih.gov In this context, this compound and its corresponding labeled metabolites are used as internal standards to ensure data accuracy.

From the concentration-time data obtained, key toxicokinetic parameters can be calculated using specialized software. These parameters provide a quantitative description of the compound's fate in the body. The development of Physiologically Based Pharmacokinetic (PBPK) models is an advanced application of this data, allowing for the simulation of phthalate kinetics in different species and populations, including humans. nih.govresearchgate.net

The table below summarizes the key toxicokinetic parameters that are determined using data generated with the aid of isotopic tracers like this compound.

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest concentration of the compound or its metabolite observed in plasma after administration. nih.gov
Time to Maximum ConcentrationTmaxThe time at which the maximum concentration (Cmax) is reached. nih.gov
Area Under the CurveAUCThe total exposure to the compound over time, calculated from the plasma concentration-time curve. springermedizin.de
Elimination Half-lifet1/2The time required for the concentration of the compound in the body to be reduced by half. nih.gov
ClearanceCLThe volume of plasma cleared of the compound per unit of time, indicating the efficiency of elimination. researchgate.net
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Urinary Excretion FractionFUEThe fraction of the administered dose that is excreted in the urine as a specific metabolite. nih.gov

Quality Assurance and Method Validation in Phthalate Research

Rigorous Method Validation Protocols Utilizing Di-n-nonyl Phthalate-3,4,5,6-d4

Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. The use of isotopically labeled standards like this compound is integral to this process, providing a stable and reliable reference for quantification and quality control. These standards are particularly valuable in complex matrices where phthalate (B1215562) contamination can be a significant issue.

Accuracy and Recovery Studies

Accuracy, often evaluated through recovery studies, is a measure of how close a test result is to the true value. In phthalate analysis, this compound can be used as a surrogate standard, added to samples before extraction and analysis. This allows for the determination of method efficiency and helps to correct for any loss of the target analyte during sample preparation.

Table 1: Illustrative Recovery Rates in Phthalate Analysis

Matrix Analyte(s) Recovery Rate (%)
Polymer Materials Various Phthalates 76-100
Medical Infusion Sets Various Phthalates 91.8-122
Drinking Water Various Phthalates 77-110

Precision and Reproducibility Assessments

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. Reproducibility, a measure of precision under different conditions (e.g., different laboratories, operators, or equipment), is also crucial. The use of this compound as an internal standard helps to minimize variability and improve the precision of the analytical method.

Studies have shown that the relative standard deviation (RSD), a common measure of precision, can vary depending on the matrix and the specific phthalate being analyzed. For instance, in the analysis of polymer materials, RSD values were in the range of 0.6-19%. researchgate.net For medical infusion sets, the RSDs for eight target analytes ranged from 1.8–17.8%. nih.gov

Determination of Analytical Detection and Quantitation Limits

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of deuterated standards like this compound can help to lower these limits by improving the signal-to-noise ratio.

LOD and LOQ values are highly method-dependent. For example, one study on phthalates in children's toys reported LODs for various phthalates ranging from 0.01 to 0.10 mg L-1. nih.gov In the analysis of medical infusion sets, the LOQs were in the range of 54.1 to 76.3 ng/g. nih.gov

Table 2: Examples of Detection and Quantitation Limits in Phthalate Analysis

Method/Matrix Analyte(s) LOD LOQ
HPLC-PAD/PVC Toys Various Phthalates 0.01-0.10 mg L-1 -
GC-MS/MS/Medical Infusion Sets Various Phthalates - 54.1-76.3 ng/g

Interlaboratory Comparison Programs and Proficiency Testing Schemes

Interlaboratory comparison programs and proficiency testing (PT) schemes are essential for assessing the performance of different laboratories and ensuring the comparability of results. nih.govfera.co.ukfapas.com In these programs, participating laboratories analyze the same samples, and their results are compared to a reference value. The use of certified reference materials (CRMs) and isotopically labeled standards is crucial for establishing these reference values and for laboratories to accurately assess their performance.

Strategies for Minimizing Background Contamination in Phthalate Analysis

A significant challenge in phthalate analysis is the potential for background contamination from various sources, including laboratory air, solvents, and equipment. researchgate.netmdpi.com This can lead to artificially high results and compromise the integrity of the data.

Several strategies can be employed to minimize background contamination:

Use of phthalate-free labware: Whenever possible, glassware should be used instead of plastic. All labware should be thoroughly cleaned and rinsed with high-purity solvents. researchgate.net

Solvent purification: Solvents should be of the highest purity and may require additional purification steps to remove any phthalate contaminants. researchgate.net

Clean laboratory environment: Phthalate analysis should be conducted in a clean, dedicated laboratory with minimal plastic materials. europa.eu

Procedural blanks: The analysis of procedural blanks alongside samples is essential to monitor for and subtract any background contamination. researchgate.net

Role of Certified Reference Materials in Analytical Quality Control

Certified reference materials (CRMs) are materials with a well-characterized and certified concentration of one or more analytes. dntb.gov.uaresearchgate.net They are essential for:

Method validation: CRMs are used to assess the accuracy and precision of analytical methods.

Instrument calibration: CRMs can be used to calibrate instruments and ensure the accuracy of measurements.

Quality control: CRMs are analyzed alongside samples to monitor the ongoing performance of the analytical method.

While CRMs for phthalates in all matrices are not always available, their use is highly recommended to ensure the quality and reliability of analytical data. researchgate.netredalyc.org

Future Perspectives in Di N Nonyl Phthalate 3,4,5,6 D4 Research

Advancements in Analytical Detection and Quantification Techniques

The use of Di-n-nonyl phthalate-3,4,5,6-d4 is foundational to the accuracy of advanced analytical methods. In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), this deuterated standard is added to samples at a known concentration at the beginning of the analytical process. Because it is chemically identical to the target analyte (Di-n-nonyl phthalate) but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during extraction, cleanup, and ionization, but is distinguishable by the mass spectrometer. This allows it to be used to correct for any loss of analyte during sample preparation and to compensate for matrix effects that can suppress or enhance the instrument's signal, thereby ensuring highly accurate quantification.

Future advancements will likely focus on developing methods with even lower limits of quantification (LOQ) and applying them to increasingly complex matrices. The use of high-resolution mass spectrometry (HRMS) can further enhance selectivity and allow for untargeted screening of novel metabolites, with this compound serving as a reliable anchor for quantification. Methodological refinements aim to improve the analysis of DINP, which often appears as multiple chromatographic peaks due to its isomeric complexity. gcms.cz Standardized methods, such as those used for analyzing phthalates in wine, explicitly rely on deuterated internal standards to ensure reliable results. oiv.intoiv.int

Table 1: Application of Deuterated Standards in Analytical Methods for Phthalate (B1215562) Quantification
Analytical TechniqueRole of this compoundMatrices AnalyzedKey AdvantagesReference Ions (m/z) for DINP
GC-MSInternal Standard for Isotope DilutionWine, Consumer Products, Air SamplesCorrects for sample loss, minimizes matrix effects, high precision.Not specified in provided results
LC-MS/MSInternal Standard for Isotope DilutionUrine, Beverages, FoodHigh sensitivity and selectivity for metabolites, suitable for complex biological samples.Q1: 419, Q3: 275 / 149

Expanded Applications in Environmental and Exposure Science

The accurate measurement of DINP in various media is essential for understanding its environmental distribution and the pathways of human exposure. This compound is a critical component in studies that quantify DINP in indoor dust, air, consumer products, and food, which are considered major sources of human exposure. elsevierpure.comresearchgate.net

In the field of human biomonitoring, this deuterated standard is indispensable for measuring the urinary concentrations of DINP metabolites. Following exposure, DINP is rapidly metabolized in the body to its primary monoester, Mono-isononyl phthalate (MINP), and then to secondary, oxidized metabolites such as OH-MINP (hydroxylated), oxo-MINP (oxidized to a ketone), and carboxy-MINP (oxidized to a carboxylic acid). nih.govnih.gov Studies have shown that these secondary metabolites are more sensitive biomarkers of exposure than the primary monoester. nih.gov Human metabolism studies, which are crucial for interpreting biomonitoring data, have utilized deuterium-labeled DINP to trace its metabolic fate and determine excretion kinetics without interference from background exposure. nih.gov The precise data obtained using this compound as an internal standard allows for more accurate risk assessments by regulatory bodies and a better understanding of population-wide exposure levels. umweltbundesamt.de

Table 2: Use of Deuterated Standards in Environmental and Human Biomonitoring of DINP
Study TypeSample MatrixTarget AnalytesSignificance of Using this compound
Environmental MonitoringIndoor Dust, Air, Consumer ProductsDiisononyl phthalate (DINP)Enables accurate quantification to identify major environmental sources of exposure.
Human BiomonitoringUrineMINP, OH-MINP, oxo-MINP, carboxy-MINPProvides precise measurements of exposure biomarkers for assessing internal body burden.
Metabolism StudiesUrine, PlasmaDeuterated DINP and its metabolitesAllows for the study of absorption, metabolism, and excretion kinetics without background interference.

Synergistic Research with Computational Chemistry and Modeling

Computational methods are increasingly used to predict the behavior and potential toxicity of chemicals, reducing the need for extensive animal testing. Physiologically Based Pharmacokinetic (PBPK) models, for example, are mathematical representations that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals like DINP in the human body. nih.govepa.govmdpi.com These models can estimate the concentration of DINP metabolites in tissues and urine following a specific exposure scenario. nih.govresearchgate.net

The synergy between computational modeling and analytical chemistry is crucial for model validation. researchgate.net The predictions generated by PBPK models—such as the expected urinary concentration of carboxy-MINP after a known oral dose of DINP—must be compared against real-world experimental data. This compound is essential for generating this high-quality validation data. By providing accurate measurements of metabolite concentrations in human or animal studies, it allows researchers to confirm or refine the parameters of the PBPK model. nih.gov

Furthermore, computational toxicology, including molecular docking studies, investigates how DINP metabolites might interact with biological targets like nuclear receptors or enzymes to exert toxic effects. nih.govnih.govplos.org These models can predict which metabolites are most likely to be bioactive. Analytical methods employing this compound are then used to verify the presence and concentration of these specific metabolites in vivo, linking computational predictions to measurable biological outcomes.

Table 3: Role of this compound in Validating Computational Models
Computational Model/MethodPredictionValidation Data RequiredRole of this compound
PBPK ModelingConcentrations of DINP metabolites in urine/plasma over time.Time-course measurements of metabolites in urine/plasma from controlled human or animal studies.Used as an internal standard to accurately quantify metabolite concentrations for comparison with model predictions.
Molecular DockingBinding affinity of specific DINP metabolites to biological receptors (e.g., SULTs).Identification and quantification of these specific metabolites in biological systems.Enables precise measurement to confirm the in vivo presence of metabolites predicted to be toxicologically active.
QSAR (Quantitative Structure-Activity Relationship)Predicted toxicity of various DINP metabolites based on their chemical structure.Data on the formation and concentration of these metabolites in vivo.Provides the analytical foundation to quantify the real-world prevalence of metabolites flagged by QSAR models.

Q & A

Q. What is the primary application of Di-n-nonyl phthalate-3,4,5,6-d4 in academic research?

this compound is primarily used as a deuterated internal standard in isotope dilution mass spectrometry (IDMS) to quantify non-deuterated phthalates in environmental and biological matrices. Its isotopic labeling minimizes matrix effects and improves accuracy by distinguishing analyte signals from background noise. For example, deuterated phthalates like this compound are critical in analyzing phthalate esters (PAEs) in dust samples or aquatic environments .

Q. How should deuterated internal standards like Di-n-nonyl phthalate-d4 be prepared and stored?

  • Preparation : Dissolve in solvents such as hexane or methanol at concentrations calibrated against certified reference materials. Ensure homogeneity by vortexing and sonication.
  • Storage : Store at -20°C in amber glass vials to prevent photodegradation and thermal decomposition. Stability studies indicate negligible deuterium loss under these conditions for up to 12 months .

Q. What analytical techniques are most effective for quantifying Di-n-nonyl phthalate-d4 in complex matrices?

  • Ultra-high-performance liquid chromatography (UHPLC) coupled with hybrid Q-Orbitrap mass spectrometry offers high resolution (HRMS) to separate deuterated compounds from their non-deuterated analogs.
  • Method validation : Include recovery experiments (spiking known concentrations into matrices like serum or dust) and assess precision (RSD < 15%) and accuracy (80–120% recovery) .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions to resolve Di-n-nonyl phthalate-d4 from co-eluting phthalates?

  • Column selection : Use a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) with a gradient elution of 0.1% formic acid in water and methanol.
  • Mass spectrometry : Employ parallel reaction monitoring (PRM) to target specific fragment ions (e.g., m/z 149 for non-deuterated phthalates vs. m/z 153 for deuterated analogs). Adjust collision energy to maximize signal-to-noise ratios .

Q. What are the common sources of variability in recovery rates when using isotope dilution mass spectrometry with Di-n-nonyl phthalate-d4?

  • Matrix effects : Lipids and proteins in biological samples can suppress ionization. Mitigate by using solid-phase extraction (SPE) with C18 cartridges.
  • Isotopic impurity : Ensure the deuterated standard has >98% isotopic purity to avoid cross-contamination. Validate via high-resolution MS scans .
  • Extraction efficiency : Optimize solvent mixtures (e.g., hexane:acetone, 1:1 v/v) and sonication time (30–60 min) for heterogeneous matrices like dust .

Q. How does deuterium labeling in Di-n-nonyl phthalate-d4 influence its pharmacokinetic parameters compared to the non-deuterated form?

  • Metabolic stability : Deuterium at the 3,4,5,6 positions reduces hepatic metabolism by cytochrome P450 enzymes due to the kinetic isotope effect (KIE), prolonging half-life in vivo.
  • Toxicokinetic studies : Use deuterated standards to differentiate exogenous phthalates from endogenous metabolites in urine or serum. For example, deuterated DEHP-d4 showed 20% slower clearance in rodent models compared to non-deuterated DEHP .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported environmental half-lives of deuterated phthalates?

  • Experimental variables : Differences in microbial activity, pH, and temperature across studies can alter degradation rates. Standardize test conditions (e.g., OECD 301B guidelines for biodegradability).
  • Analytical bias : Cross-check results using multiple detection methods (e.g., GC-MS vs. LC-MS) and inter-laboratory comparisons .

Methodological Tables

Parameter Optimal Condition Reference
Chromatographic columnC18 (2.1 × 100 mm, 1.7 µm)
Mobile phase0.1% formic acid in water:methanol gradient
Ionization modeElectrospray ionization (ESI), negative
Storage temperature-20°C in amber vials
Isotopic purity≥98 atom % D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.